N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C20H18ClN3O5S and its molecular weight is 447.89. The purity is usually 95%.
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Scientific Research Applications
Quality Control and Anticonvulsant Activity
One of the significant areas of research involving derivatives similar to N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is in the development of quality control methods for promising anticonvulsants. Researchers have demonstrated the potential of 1,3,4-thiadiazole derivatives as anticonvulsants, showing high anticonvulsive activity on models of seizure compared to classic drugs. The development of quality control techniques for these substances is a crucial step in introducing new medicinal products into medical practice, involving methods of identification, determination of impurities, and quantitative determination to ensure the standardization of the substance (Sych, Bevz, Rakhimova, Yaremenko, & Perekhoda, 2018).
Physico-chemical Characterization
Another area of interest is the physico-chemical study of bioactive compounds with structures akin to the specified chemical. For example, the physicochemical properties of a bioactive compound, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, were extensively researched. This included measuring saturated vapor pressure, solubility in various solvents, and distribution coefficients to understand its behavior in different environments. Such studies are essential for determining the application potential of these compounds in pharmaceutical formulations (Ol’khovich, Sharapova, Skachilova, & Perlovich, 2017).
Pharmaceutical Cocrystals
Research into pharmaceutical cocrystals involving analgesic drugs and coformers is another application domain, highlighting the improvement of solubility and dissolution rates. Cocrystals can enhance the pharmacokinetic properties of drugs, thus increasing their efficacy and bioavailability. Although not directly related to the specified compound, studies on cocrystals, such as those involving ethenzamide and various coformers, demonstrate the broader applicability of such research in drug development (Aitipamula, Wong, Chow, & Tan, 2012).
Electrochemical and Electrochromic Properties
Exploring the electrochemical and electrochromic properties of derivatives also represents an important research area. Studies have examined novel antiarrhythmic agents, investigating their effects in cardiac preparations. Such research delves into the interactions of these compounds with biological systems, potentially leading to the development of new therapeutic agents (Bril, Faivre, Forest, Cheval, Gout, Linée, Ruffolo, & Poyser, 1995).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific biological target and the nature of the interaction.
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, potentially leading to various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S/c1-28-17-9-15(16(24(26)27)10-18(17)29-2)19(25)22-8-7-14-11-30-20(23-14)12-3-5-13(21)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNFLSMOHHEGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.